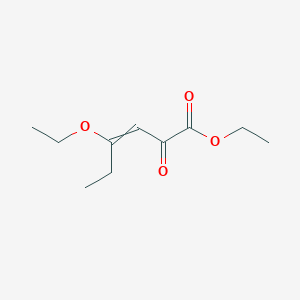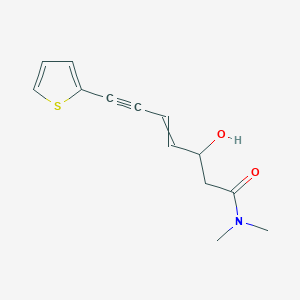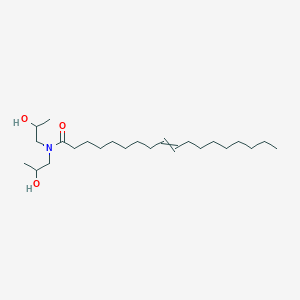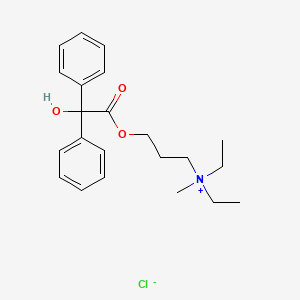
Ethyl 4-ethoxy-2-oxohex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethoxy-2-oxohex-3-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxohex-3-enoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is 4-ethoxy-2-oxohex-3-enoic acid.
Reduction: The major product is 4-ethoxy-2-hydroxyhex-3-enoate.
Substitution: The products vary depending on the nucleophile used but can include various substituted esters.
Scientific Research Applications
Ethyl 4-ethoxy-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-oxohex-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 4-ethoxy-2-oxohex-3-enoic acid and ethanol. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethoxy and oxo groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Ethyl propionate: Similar in structure but with a shorter carbon chain.
Uniqueness
Ethyl 4-ethoxy-2-oxohex-3-enoate is unique due to its specific functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler esters. Its structure also imparts distinct physical and chemical properties, making it valuable in various applications.
Properties
CAS No. |
63808-29-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-oxohex-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(13-5-2)7-9(11)10(12)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
HCXOQQBHGJENQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)



![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)

![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)


